

Live-Cell Imaging of Apoptosis Induced by BH3I-2'

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where evasion of cell death contributes to tumor progression and therapeutic resistance. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.

BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. These molecules bind to and inhibit anti-apoptotic Bcl-2 family members, thereby unleashing the pro-apoptotic effectors and triggering cell death. **BH3I-2'** is a BH3 mimetic compound that induces apoptosis by targeting anti-apoptotic Bcl-2 proteins. Live-cell imaging provides a powerful tool to study the kinetics and molecular events of apoptosis induced by compounds like **BH3I-2'** in real-time. This document provides detailed protocols and application notes for the live-cell imaging of apoptosis induced by **BH3I-2'**.

Mechanism of Action of BH3I-2'



BH3I-2', as a BH3 mimetic, functions by competitively binding to the BH3-binding groove of anti-apoptotic proteins like BcI-2 and BcI-xL. This action displaces pro-apoptotic BH3-only proteins and the effector proteins Bax and Bak. The released Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in the execution of apoptosis.

Quantitative Data Presentation

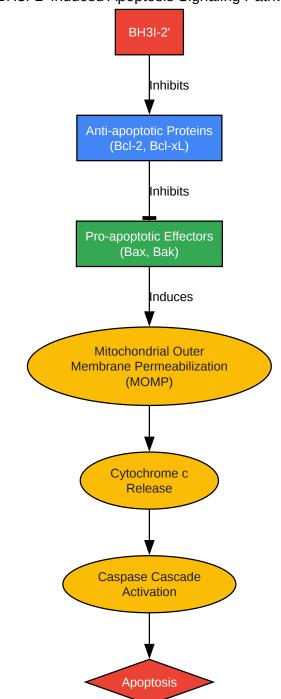
The following table summarizes the quantitative data on apoptosis induced by **BH3I-2'** in Pancreatic Acinar Cells (PACs). This data is based on a study where cells were treated with 5 μ M **BH3I-2'** for 30 minutes and analyzed by Annexin V and Propidium Iodide staining.

Treatment	Concentrati on (μM)	Incubation Time (min)	Live Cells (%)	Apoptotic Cells (%)	Necrotic Cells (%)
Control	0	30	95 ± 2	3 ± 1	2 ± 1
BH3I-2'	5	30	45 ± 5	40 ± 5	15 ± 3

Data is represented as mean \pm standard deviation.

Signaling Pathway





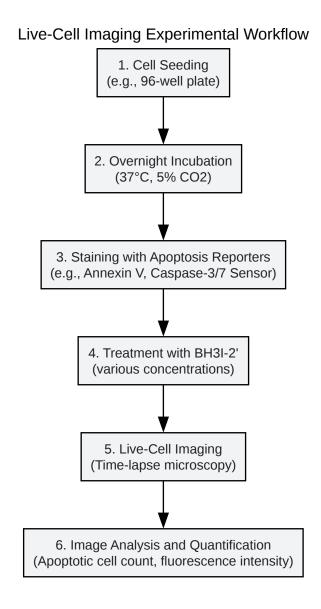
BH3I-2' Induced Apoptosis Signaling Pathway

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Caption: BH3I-2' inhibits anti-apoptotic proteins, leading to apoptosis.



Experimental Workflow



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